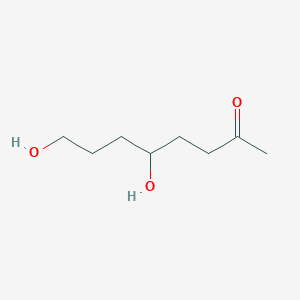

5,8-Dihydroxyoctan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,8-Dihidroxi octan-2-ona: es un compuesto orgánico con la fórmula molecular C8H16O3. Se caracteriza por la presencia de dos grupos hidroxilo (-OH) en las posiciones 5 y 8 y un grupo cetona (C=O) en la posición 2 de la cadena octano

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5,8-Dihidroxi octan-2-ona se puede lograr a través de varios métodos. Un enfoque común involucra la hidroxilación de octan-2-ona usando reactivos y catalizadores específicos. Por ejemplo, el uso de tetróxido de osmio (OsO4) en presencia de un co-oxidante como el N-metilmorfolina N-óxido (NMO) puede facilitar la dihidroxilación de octan-2-ona para producir 5,8-Dihidroxi octan-2-ona .

Métodos de producción industrial: En un entorno industrial, la producción de 5,8-Dihidroxi octan-2-ona puede involucrar reactores de flujo continuo para garantizar una síntesis eficiente y escalable. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar el rendimiento y la pureza. El uso de principios de química verde, como las reacciones sin solvente o el uso de solventes ambientalmente benignos, también se considera para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: 5,8-Dihidroxi octan-2-ona puede someterse a varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: El grupo cetona se puede reducir para formar alcoholes secundarios.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución para formar éteres o ésteres.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se pueden usar en condiciones ácidas o básicas.

Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente como agentes reductores.

Sustitución: Los cloruros de ácido o los haluros de alquilo se pueden usar en presencia de una base para facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Formación de 5,8-dioxooctan-2-ona o 5,8-dicarboxioctan-2-ona.

Reducción: Formación de 5,8-dihidroxi octan-2-ol.

Sustitución: Formación de 5,8-dialcoxi octan-2-ona o 5,8-diacetoxi octan-2-ona .

Aplicaciones Científicas De Investigación

Química: 5,8-Dihidroxi octan-2-ona se usa como intermedio en la síntesis orgánica. Sus grupos funcionales lo convierten en un bloque de construcción versátil para la síntesis de moléculas más complejas.

Biología: En la investigación biológica, este compuesto se puede usar para estudiar reacciones catalizadas por enzimas que involucran hidroxilación y reducción de cetonas. Sirve como un sustrato modelo para comprender los mecanismos de estos procesos bioquímicos.

Medicina: Las aplicaciones potenciales en medicina incluyen el desarrollo de productos farmacéuticos donde se requieren funcionalidades hidroxilo y cetona. Se puede usar en la síntesis de candidatos a fármacos con actividades biológicas específicas.

Industria: En el sector industrial, 5,8-Dihidroxi octan-2-ona se puede utilizar en la producción de polímeros, resinas y otros materiales donde se necesitan grupos funcionales específicos para lograr las propiedades deseadas .

Mecanismo De Acción

El mecanismo de acción de 5,8-Dihidroxi octan-2-ona involucra su interacción con varios objetivos moleculares. Los grupos hidroxilo pueden formar enlaces de hidrógeno con enzimas o receptores, influyendo en su actividad. El grupo cetona puede participar en reacciones de adición nucleofílica, formando enlaces covalentes con nucleófilos en sistemas biológicos. Estas interacciones pueden modular las vías bioquímicas y los procesos celulares .

Comparación Con Compuestos Similares

Compuestos similares:

5,8-Dihidroxidecano-2-ona: Estructura similar con una cadena de carbono más larga.

5,8-Dihidroxihexano-2-ona: Estructura similar con una cadena de carbono más corta.

5,8-Dihidroxi-2-octanona: Isómero con diferentes posiciones de grupos hidroxilo.

Singularidad: 5,8-Dihidroxi octan-2-ona es única debido a su disposición específica de grupos funcionales, lo que confiere una reactividad química y una actividad biológica distintas. La presencia de grupos hidroxilo en las posiciones 5 y 8, junto con un grupo cetona en la posición 2, permite diversas transformaciones químicas e interacciones con objetivos biológicos .

Actividad Biológica

5,8-Dihydroxyoctan-2-one (5,8-DHO) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant and genotoxic activities, and summarizes relevant research findings.

Chemical Structure and Properties

This compound is a derivative of octan-2-one with hydroxyl groups at positions 5 and 8. Its chemical structure contributes to its interaction with biological systems, influencing its activity in various assays.

Antioxidant Activity

Research Findings:

- 5,8-DHO has been evaluated for its antioxidant capacity using several assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a dose-dependent response in scavenging free radicals, indicating its potential as an antioxidant agent .

- In comparative studies, 5,8-DHO demonstrated antioxidant activity comparable to that of well-known antioxidants like gallic acid, though it was somewhat less effective .

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| DPPH | 45.3 | Gallic Acid (30.1) |

| ABTS | 50.7 | Gallic Acid (32.4) |

Genotoxic Activity

Genotoxicity Studies:

- In vitro studies have shown that 5,8-DHO can induce chromosome aberrations (CAs) and sister chromatid exchanges (SCEs) in human lymphocytes. The results indicated a clear dose-dependent relationship .

- In vivo assessments revealed that while 5,8-DHO did not significantly increase the frequency of CAs in rat bone marrow cells, it did induce micronuclei formation, suggesting weak genotoxic potential .

Table 2: Genotoxic Effects of this compound

| Test Type | Result |

|---|---|

| Chromosome Aberrations | Positive (dose-dependent) |

| Sister Chromatid Exchanges | Positive (dose-dependent) |

| Micronuclei Formation | Positive in vivo |

Case Studies and Applications

Case Study Overview:

A study involving the application of 5,8-DHO in food preservation highlighted its effectiveness in retarding the oxidation of rapeseed oil. The compound's antioxidant properties contributed to extending the shelf life of the oil by reducing oxidative degradation .

Propiedades

Número CAS |

918310-91-5 |

|---|---|

Fórmula molecular |

C8H16O3 |

Peso molecular |

160.21 g/mol |

Nombre IUPAC |

5,8-dihydroxyoctan-2-one |

InChI |

InChI=1S/C8H16O3/c1-7(10)4-5-8(11)3-2-6-9/h8-9,11H,2-6H2,1H3 |

Clave InChI |

NLMUUBWULHAEPU-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCC(CCCO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.